![molecular formula C13H11ClN2O B3345825 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole CAS No. 111380-52-0](/img/structure/B3345825.png)
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
Overview
Description
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with a chlorine atom at the first position, a methoxy group at the eighth position, and a methyl group at the fourth position on the pyrido[4,3-b]indole skeleton.
Preparation Methods
The synthesis of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific substitution pattern can be introduced through subsequent functional group transformations. Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the desired substituents.
Chemical Reactions Analysis
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could replace the chlorine atom with another functional group.
Scientific Research Applications
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its analogs are explored for potential therapeutic uses, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied. For instance, in cancer research, it might inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:
1-Chloro-8-methoxy-5H-pyrido[4,3-b]indole: Lacks the methyl group at the fourth position, which can influence its reactivity and biological activity.
8-Methoxy-4-methyl-5H-pyrido[4,3-b]indole:
1-Chloro-4-methyl-5H-pyrido[4,3-b]indole: Lacks the methoxy group, which can alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-7-6-15-13(14)11-9-5-8(17-2)3-4-10(9)16-12(7)11/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMPMCRAKSIOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
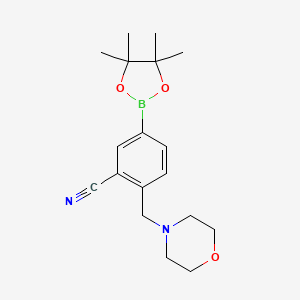
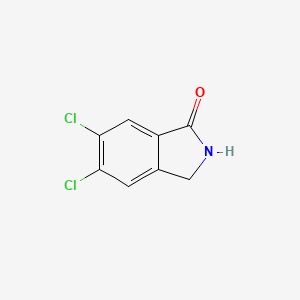
![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)
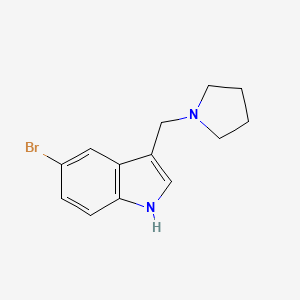
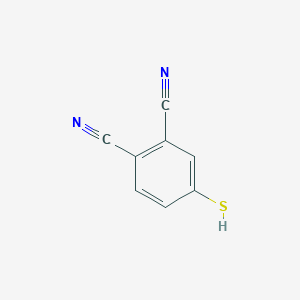
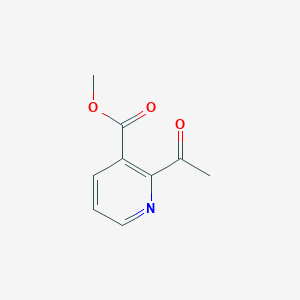
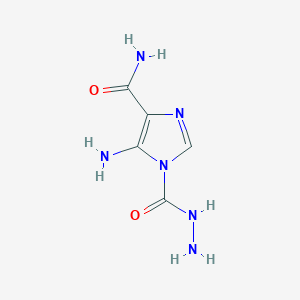
![1,6-Dihydropyrrolo[3,2-c]carbazole](/img/structure/B3345803.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)

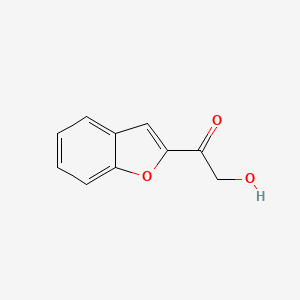
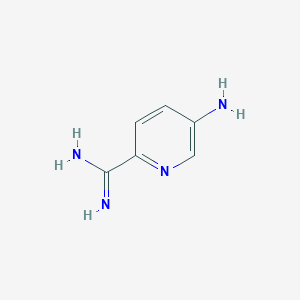
![Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-](/img/structure/B3345843.png)
![Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3345848.png)
